6'-Fluorospiro[imidazolidine-4,4'-thiochromane]-2,5-dione
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Overview
Description
6’-Fluorospiro[imidazolidine-4,4’-thiochromane]-2,5-dione is a synthetic compound characterized by its unique spirocyclic structure, which incorporates both imidazolidine and thiochromane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Fluorospiro[imidazolidine-4,4’-thiochromane]-2,5-dione typically involves multi-step organic reactions. One common approach is the cyclization of a fluorinated precursor with an imidazolidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6’-Fluorospiro[imidazolidine-4,4’-thiochromane]-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols or amines.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
6’-Fluorospiro[imidazolidine-4,4’-thiochromane]-2,5-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mechanism of Action
The mechanism of action of 6’-Fluorospiro[imidazolidine-4,4’-thiochromane]-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 6-Fluorospiro[chroman-4,4’-imidazolidine]-2,2’,5’-trione
- 6-Fluorospiro[chromene-2,4’-piperidine] hydrochloride
Comparison: Compared to similar compounds, 6’-Fluorospiro[imidazolidine-4,4’-thiochromane]-2,5-dione exhibits unique properties due to the presence of both imidazolidine and thiochromane moieties. This dual functionality enhances its reactivity and potential applications in various fields. Additionally, the fluorine atom contributes to its stability and bioactivity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
69627-84-5 |
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Molecular Formula |
C11H9FN2O2S |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
6-fluorospiro[2,3-dihydrothiochromene-4,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C11H9FN2O2S/c12-6-1-2-8-7(5-6)11(3-4-17-8)9(15)13-10(16)14-11/h1-2,5H,3-4H2,(H2,13,14,15,16) |
InChI Key |
VIZLNCBMYFWSNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F |
Origin of Product |
United States |
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